molecular formula C10H17NO B14666436 2,4-Hexadienamide, N,N-diethyl- CAS No. 50362-13-5

2,4-Hexadienamide, N,N-diethyl-

Cat. No.: B14666436
CAS No.: 50362-13-5
M. Wt: 167.25 g/mol
InChI Key: AIXGDJDDFHMRGM-NUXDXBQRSA-N
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Description

2,4-Hexadienamide, N,N-diethyl- is an organic compound with the molecular formula C10H17NO It is a derivative of hexadienamide, characterized by the presence of two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexadienamide, N,N-diethyl- can be achieved through several methods. One common approach involves the reaction of hexadienoic acid with diethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 2,4-Hexadienamide, N,N-diethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadienamide, N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized amides.

Scientific Research Applications

2,4-Hexadienamide, N,N-diethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Hexadienamide, N,N-diethyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, its derivatives may inhibit certain enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure.

    N,N-Diethyl-4-methylbenzamide: Another compound with similar chemical properties.

Uniqueness

2,4-Hexadienamide, N,N-diethyl- is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

50362-13-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(2E,4E)-N,N-diethylhexa-2,4-dienamide

InChI

InChI=1S/C10H17NO/c1-4-7-8-9-10(12)11(5-2)6-3/h4,7-9H,5-6H2,1-3H3/b7-4+,9-8+

InChI Key

AIXGDJDDFHMRGM-NUXDXBQRSA-N

Isomeric SMILES

CCN(CC)C(=O)/C=C/C=C/C

Canonical SMILES

CCN(CC)C(=O)C=CC=CC

Origin of Product

United States

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